molecular formula C20H14FN5O4S B2678664 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide CAS No. 955660-37-4

5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide

Cat. No.: B2678664
CAS No.: 955660-37-4
M. Wt: 439.42
InChI Key: GBHJWQQTWVFIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide is a complex organic compound that features a fluorophenyl group, a pyrimidinylsulfamoyl group, and an oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrimidinylsulfamoyl Group: This step involves the formation of a sulfonamide bond between a pyrimidinylamine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the phenyl groups.

    Reduction: Reduction reactions may target the nitro groups if present or the sulfonamide linkage.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may interact with specific proteins or enzymes, making it a candidate for drug discovery and development. Its ability to form hydrogen bonds and participate in π-π interactions is particularly valuable.

Medicine

In medicine, 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its structural features suggest it could inhibit specific biological pathways.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might inhibit enzymes or receptors by binding to their active sites. The fluorophenyl and pyrimidinylsulfamoyl groups could interact with amino acid residues, disrupting normal biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide
  • 5-(4-bromophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide
  • 5-(4-methylphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide

Uniqueness

The presence of the fluorine atom in 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, compared to its analogs with different substituents. This can lead to differences in biological activity and pharmacokinetics, making it a unique candidate for specific applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O4S/c21-14-4-2-13(3-5-14)17-12-24-19(30-17)18(27)25-15-6-8-16(9-7-15)31(28,29)26-20-22-10-1-11-23-20/h1-12H,(H,25,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHJWQQTWVFIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.